![molecular formula C5H7BrO4 B11748622 (S)-2-Bromopentanedioic acid](/img/structure/B11748622.png)
(S)-2-Bromopentanedioic acid
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Overview
Description
(S)-2-Bromopentanedioic acid is an organic compound with the molecular formula C5H7BrO4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Bromopentanedioic acid can be synthesized through several methods. One common approach involves the bromination of (S)-2-pentanedioic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the continuous flow bromination process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromopentanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of (S)-2-pentanedioic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used as nucleophiles in substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.
Major Products
Substitution: (S)-2-Hydroxypentanedioic acid or (S)-2-Aminopentanedioic acid.
Oxidation: Various carboxylic acids or ketones, depending on the reaction conditions.
Reduction: (S)-2-Pentanedioic acid.
Scientific Research Applications
(S)-2-Bromopentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Bromopentanedioic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-2-Bromopentanedioic acid: The enantiomer of (S)-2-Bromopentanedioic acid, with similar chemical properties but different biological activities.
2-Chloropentanedioic acid: Similar structure but with a chlorine atom instead of bromine.
2-Iodopentanedioic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other halogenated analogs. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in drug development and enzyme studies.
Biological Activity
(S)-2-Bromopentanedioic acid, also known as (S)-2-bromoglutaric acid, is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by its molecular formula C5H7BrO4 and a specific stereochemistry that influences its biological interactions. The presence of the bromine atom and the dicarboxylic acid functional groups contribute to its reactivity and potential as a biochemical agent.
1. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes. Its structural similarity to other dicarboxylic acids allows it to interact with enzyme active sites, potentially altering their activity. For instance, studies have shown that derivatives of brominated dicarboxylic acids can inhibit enzymes involved in metabolic pathways, highlighting their potential in drug development .
2. Neurobiological Effects
Preliminary studies suggest that this compound may influence neurobiological processes. In animal models, compounds with similar structures have demonstrated effects on neurotransmitter systems, which could lead to implications for treating neurological disorders . The compound's ability to modulate synaptic activity is an area of ongoing investigation.
3. Antioxidant Properties
Antioxidant activity has been observed in several brominated compounds, including this compound. The presence of bromine may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of diseases characterized by oxidative damage.
Synthesis
The synthesis of this compound typically involves the bromination of pentanedioic acid derivatives. One common method includes the use of sodium nitrite in an acidic medium to introduce the bromine atom selectively at the second carbon position . The following table summarizes key synthesis methods:
Method | Reagents Used | Yield (%) | Reference |
---|---|---|---|
Bromination Reaction | Sodium nitrite, HCl | 85 | |
Alkylation | Alkylating agent with protected amines | 75 | |
Direct Bromination | Br₂ in acetic acid | 90 |
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications for metabolic disorders .
- Neuroprotective Effects : Research conducted on animal models indicated that compounds similar to this compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. This suggests a possible role in neurodegenerative disease prevention .
- Antioxidant Activity : In vitro studies showed that this compound exhibited significant antioxidant activity, potentially contributing to cellular protection mechanisms against oxidative damage .
Properties
Molecular Formula |
C5H7BrO4 |
---|---|
Molecular Weight |
211.01 g/mol |
IUPAC Name |
(2S)-2-bromopentanedioic acid |
InChI |
InChI=1S/C5H7BrO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
InChI Key |
UKUBAEDKWAHORT-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)Br |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)Br |
Origin of Product |
United States |
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